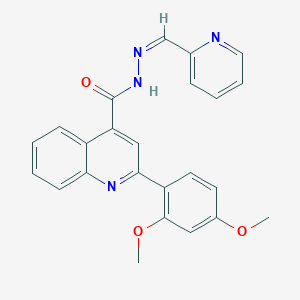![molecular formula C16H16N2O5S B4264749 ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4264749.png)
ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate
Overview
Description
Ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate is a chemical compound that belongs to the family of thiophene carboxylates. This compound has gained significant attention in the scientific community due to its potential applications in various fields, especially in medicinal chemistry.
Scientific Research Applications
Ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. Furthermore, it has also been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and asthma.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate is not fully understood. However, it has been reported to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. Additionally, it has also been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory disorders.
Biochemical and Physiological Effects:
Ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate has been found to exhibit significant biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, it has also been found to possess potent anti-inflammatory and antioxidant properties, which can help in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of Ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate is its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity and anti-inflammatory properties, making it a potential candidate for the development of novel drugs. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions that can be explored with Ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate. One of the potential areas of research is the development of novel drug formulations using this compound. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the synthesis of novel derivatives of Ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxylate can also be explored to enhance its pharmacological properties.
properties
IUPAC Name |
ethyl 5-methyl-2-[[2-(2-nitrophenyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-3-23-16(20)12-8-10(2)24-15(12)17-14(19)9-11-6-4-5-7-13(11)18(21)22/h4-8H,3,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZWSGOHSGMEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-2-{[(2-nitrophenyl)acetyl]amino}thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4264668.png)

![4-[4-(cyclopentyloxy)benzoyl]-2-methyl-1-(3-methylphenyl)piperazine](/img/structure/B4264701.png)



![6-({[2,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264728.png)
![methyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264730.png)
![ethyl 2-({[6-bromo-2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264734.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264752.png)
![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264753.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4264758.png)

![N-[1-(1-adamantyl)propyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264761.png)